3-(2-Propen-1-ylamino)-butanoic acid
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Overview
Description
3-(2-Propen-1-ylamino)-butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a butanoic acid backbone, with a propenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propen-1-ylamino)-butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-propen-1-amine with butanoic acid under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst to facilitate the formation of the amide bond between the amine and the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Propen-1-ylamino)-butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The propenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(2-Propen-1-ylamino)-butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Propen-1-ylamino)-butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It may also interact with receptors or other proteins, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-Propen-1-ylamino)-propanoic acid: Similar structure but with a shorter carbon chain.
3-(2-Propen-1-ylamino)-pentanoic acid: Similar structure but with a longer carbon chain.
2-(2-Propen-1-ylamino)-butanoic acid: Similar structure but with the propenyl group attached to a different carbon atom.
Uniqueness
3-(2-Propen-1-ylamino)-butanoic acid is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(prop-2-enylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-4-8-6(2)5-7(9)10/h3,6,8H,1,4-5H2,2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBORBAOIFAUONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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